molecular formula C23H20N4O3 B2754481 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921563-10-2

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2754481
CAS RN: 921563-10-2
M. Wt: 400.438
InChI Key: RGPGKVUUIIIGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research demonstrates the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, leading to the development of various compounds with anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase (COX-1/COX-2) and showed significant analgesic and anti-inflammatory activities in studies, highlighting their potential as pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Applications

Another study explored the antifungal effect of derivatives of the compound against significant types of fungi. The research synthesized and tested compounds for antifungal activity against Aspergillus terreus and Aspergillus niger, finding specific derivatives to be effective. This suggests the potential for developing new antifungal agents based on the compound's derivatives (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Drug Development and Metabolism Studies

A particular focus has been placed on the metabolism of related compounds in clinical settings, such as the metabolism of flumatinib in chronic myelogenous leukemia patients. These studies aim to understand the metabolic pathways of such compounds to optimize their pharmacological profiles and therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).

Analgesic Properties Optimization

Research into the chemical modification of related pyridine moieties has been conducted to optimize biological properties, particularly analgesic properties. This includes the displacement of methyl groups in specific positions of the pyrido[1,2-a]pyrimidine nucleus, demonstrating the potential for enhancing the biological activity of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimicrobial and Anti-inflammatory Agents

Finally, the synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents have been explored. These studies have highlighted the significant activity of synthesized compounds against various microbes and in inflammation models, suggesting the compound's framework is beneficial for developing new therapeutics in these domains (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

properties

IUPAC Name

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-13-17(27-15(2)25-21-19(23(27)29)5-4-12-24-21)8-11-20(14)26-22(28)16-6-9-18(30-3)10-7-16/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPGKVUUIIIGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.